REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([P:10](=[O:17])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])=[CH:6][CH:5]=1)([O-])=O>[C].[Pd].C(O)=O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([P:10](=[O:17])([O:11][CH2:12][CH3:13])[O:14][CH2:15][CH3:16])=[CH:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)P(OCC)(OCC)=O
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Name
|
TEA
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
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Palladium carbon
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Quantity
|
0.025 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
2 mL
|
Type
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solvent
|
Smiles
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C(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50-mL round-bottom flask, was placed
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of 5 mL of water
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Type
|
FILTRATION
|
Details
|
the solids were filtered out
|
Type
|
EXTRACTION
|
Details
|
The resulting filtrate was extracted with 5×10 mL of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
This resulted in 800 mg (85%) of diethyl 4-aminophenylphosphonate as a white solid
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)P(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |